molecular formula C30H33N3O6 B12033551 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12033551
M. Wt: 531.6 g/mol
InChI Key: MJJMAYXUOCWQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure This compound is characterized by its pyrano[3,2-c]pyridine core, which is substituted with various functional groups, including amino, diethoxyphenyl, dimethoxyphenyl, and carbonitrile groups

Preparation Methods

The synthesis of 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrano[3,2-c]pyridine core.

    Introduction of Substituents: The diethoxyphenyl and dimethoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Functional Group Modifications: The amino and carbonitrile groups are incorporated through further functional group transformations.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Receptor Interaction: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.

    Gene Expression Modulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound shares the dimethoxyphenyl group but lacks the pyrano[3,2-c]pyridine core and other substituents.

    2-(3,4-Diethoxyphenyl)ethanol: Similar to the target compound, it contains the diethoxyphenyl group but differs in its overall structure and functional groups.

    N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound has the diethoxyphenyl group and an amino group but differs in its core structure and other substituents.

Properties

Molecular Formula

C30H33N3O6

Molecular Weight

531.6 g/mol

IUPAC Name

2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C30H33N3O6/c1-6-37-23-11-9-20(16-25(23)38-7-2)27-21(17-31)29(32)39-26-14-18(3)33(30(34)28(26)27)13-12-19-8-10-22(35-4)24(15-19)36-5/h8-11,14-16,27H,6-7,12-13,32H2,1-5H3

InChI Key

MJJMAYXUOCWQMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCC4=CC(=C(C=C4)OC)OC)N)C#N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.